molecular formula C9H10N2O4S B2482336 Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate CAS No. 2385529-83-7

Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate

Cat. No.: B2482336
CAS No.: 2385529-83-7
M. Wt: 242.25
InChI Key: VTRCQJLLDFCORD-UHFFFAOYSA-N
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Description

Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate is a heterocyclic compound that features a unique structure combining elements of pyridine and thiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a thioester in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate 4,4-dioxide
  • Indole derivatives
  • Pyrrolopyrazine derivatives

Uniqueness

Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate is unique due to its specific combination of pyridine and thiazine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-15-9(12)6-4-7-8(11-5-6)16(13,14)3-2-10-7/h4-5,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRCQJLLDFCORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=C1)S(=O)(=O)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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